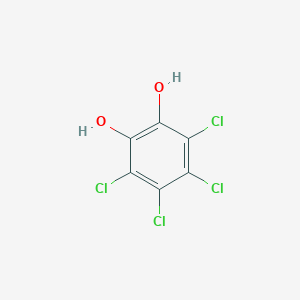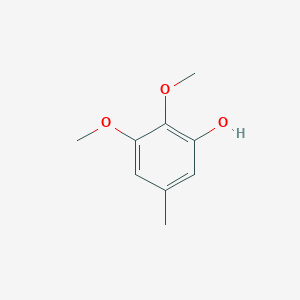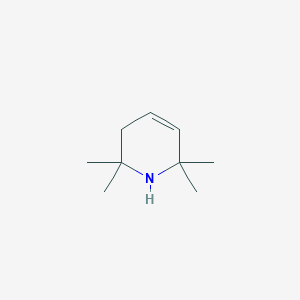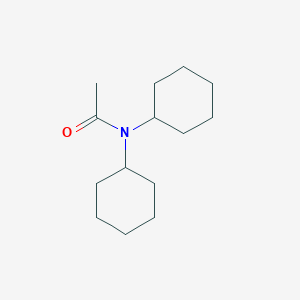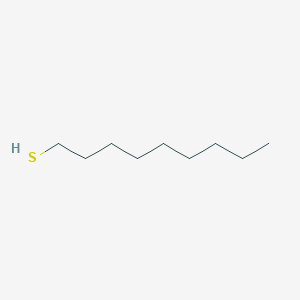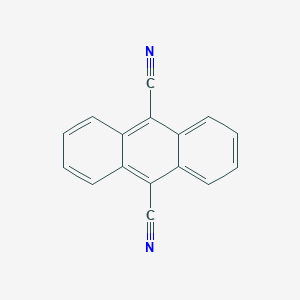
9,10-二氰蒽
描述
Synthesis Analysis
The synthesis of 9,10-Dicyanoanthracene and its derivatives has been explored in various studies. For instance, derivatives of 9,10-Dicyanoanthracene, such as 9,10-dihydro-9,10-distannaanthracenes, have been synthesized and characterized, demonstrating the versatility of this compound in forming structurally diverse molecules (Saito, Nitta, & Yoshioka, 2001). These syntheses often involve complex organometallic reactions, highlighting the compound's utility in organometallic chemistry.
Molecular Structure Analysis
The molecular structure of 9,10-Dicyanoanthracene derivatives exhibits fascinating conformations, such as the butterfly conformation found in 9,10-dihydro-9,10-distannaanthracenes (Saito, Nitta, & Yoshioka, 2001). These structures are often analyzed using X-ray crystallography, providing detailed insights into the geometric configurations that influence the compound's reactivity and properties.
Chemical Reactions and Properties
9,10-Dicyanoanthracene participates in various chemical reactions, demonstrating its reactivity towards different substrates. For example, its derivatives have been utilized in photocatalytic oxygenation reactions with dioxygen, showcasing its potential in photochemical applications (Kotani, Ohkubo, & Fukuzumi, 2004). Such reactions highlight the compound's ability to act as a photosensitizer in the generation of reactive oxygen species.
Physical Properties Analysis
The physical properties of 9,10-Dicyanoanthracene, such as fluorescence and luminescence, have been extensively studied. These properties are significantly influenced by the molecular structure, with certain derivatives displaying remarkable photophysical behaviors suitable for applications in fluorescent materials and organic electronics (Zhang et al., 2012).
科学研究应用
光氧化和机理研究:
- 张明和曹(1984)证明9,10-二氰蒽可以敏化α-和β-蒎烯的光氧化,提出了非极性溶剂中该反应初始步骤的电子转移机理 (张明、曹,1984).
- 类似地,Futamura 等人(1982)研究了9,10-二氰蒽敏化的受阻酚和儿茶酚的光氧化,涉及电子转移过程 (Futamura 等人,1982).
荧光猝灭和电子转移:
- Abdullah 和 Kemp(1985)研究了9,10-二氰蒽在不同溶剂中与各种供体和受体的荧光猝灭,为理解电子转移猝灭理论做出了贡献 (Abdullah 和 Kemp,1985).
光电和光物理性质:
- 李等人(2007)使用9,10-二氰蒽合成了一种金属有机框架,展示了其在发光发射和结构应用中的潜力 (李、陶、余和步,2007).
- Glöcklhofer 等人(2019)探索了取代的 9,10-二氰蒽的光电应用,指出它们适用于双光子吸收和电化学性质 (Glöcklhofer 等人,2019).
有机晶体技术中的应用:
- Catalano 等人(2019)利用9,10-二氰蒽晶体进行多响应光波导,展示了其从可见光到红外区域的光转导潜力 (Catalano 等人,2019).
化学合成和染料应用:
- Rangnekar 和 Rajadhyaksha(2007)合成了9,10-二氰蒽的衍生物,用作涤纶纤维上的分散染料,表明其在纺织化学中的用途 (Rangnekar 和 Rajadhyaksha,2007).
安全和危害
未来方向
DCA has been suggested to be a promising chromophore for photoredox chemistry due to its nanosecond excited-state lifetime . It has also been used in the study of symmetric multi-branched electron donor–acceptor (DA) dyes, which are characterized by a large two-photon absorption cross-section resulting from a significant change in quadrupole moment upon photoexcitation .
属性
IUPAC Name |
anthracene-9,10-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2/c17-9-15-11-5-1-2-6-12(11)16(10-18)14-8-4-3-7-13(14)15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOPPFDHKHWJIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061628 | |
| Record name | 9,10-Anthracenedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Dicyanoanthracene | |
CAS RN |
1217-45-4 | |
| Record name | 9,10-Dicyanoanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Anthracenedicarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001217454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Dicyanoanthracene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17556 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedicarbonitrile | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-Dicyanoanthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


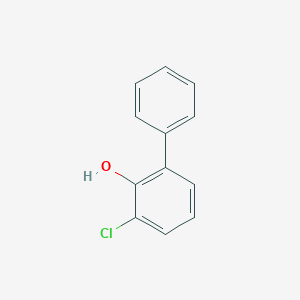
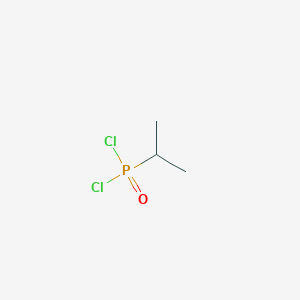
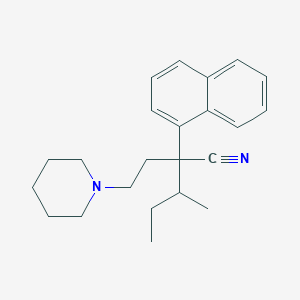
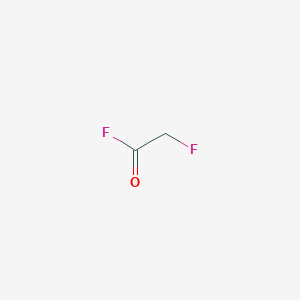
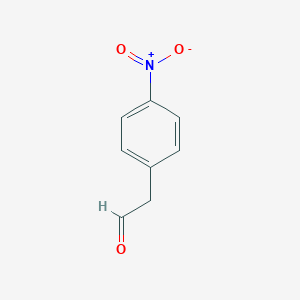
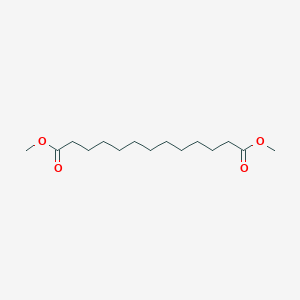
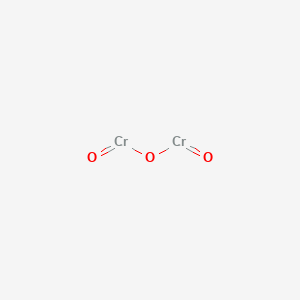
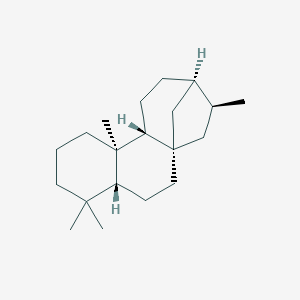
![2-Chloro-4-[5-(penta-1,3-diyn-1-yl)thiophen-2-yl]but-3-yn-1-yl acetate](/img/structure/B74195.png)
